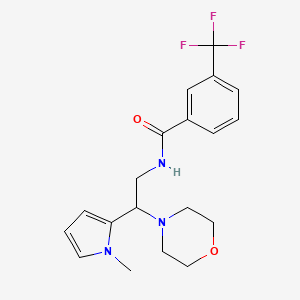
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The trifluoromethyl group attached to the benzene ring is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a coupling reaction between a carboxylic acid (or its activated derivative) and an amine. The pyrrole and morpholine rings would likely be pre-formed and introduced as part of larger building blocks .Molecular Structure Analysis
The presence of multiple heterocycles (rings containing atoms other than carbon, such as nitrogen or oxygen) and the trifluoromethyl group could have significant effects on the compound’s electronic structure and reactivity .Chemical Reactions Analysis
As an amide, this compound could participate in reactions such as hydrolysis, especially under acidic or basic conditions. The pyrrole ring is also susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its degree of ionization, its solubility in water and organic solvents, and its stability under various conditions .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
A novel series of enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with various amines including morpholine, exhibited potent anticonvulsant activity with minimal neurotoxicity. These compounds, similar in structure to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, were tested in anticonvulsant models, showing effectiveness in the maximal electroshock seizure test in rats (Edafiogho et al., 1992).
Electrophoresis in Pharmaceutical Analysis
Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method, relevant for compounds like this compound, is effective for quality control in pharmaceuticals (Ye et al., 2012).
Antifungal Properties
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include morpholine and piperidylthiocarbonyl benzamide structures, have been synthesized and evaluated for antifungal activity. This research could be extended to similar compounds like this compound for potential antifungal applications (Weiqun et al., 2005).
Antitumor Activity
Compounds structurally related to this compound, such as benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives, showed significant antitumor activity. These compounds were effective against human cancer cell lines and murine leukemia cell lines, indicating a potential pathway for cancer treatment research (Matsuno et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-24-7-3-6-16(24)17(25-8-10-27-11-9-25)13-23-18(26)14-4-2-5-15(12-14)19(20,21)22/h2-7,12,17H,8-11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSCUOMERCLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
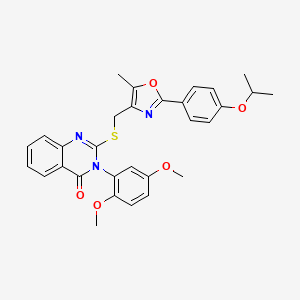
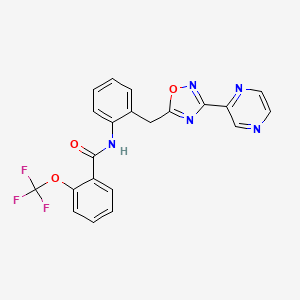
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)
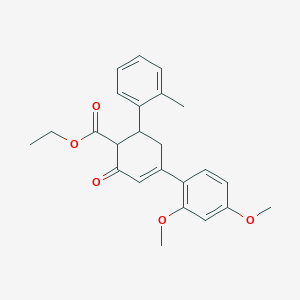

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
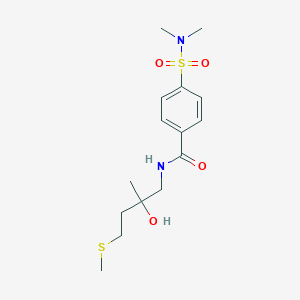
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
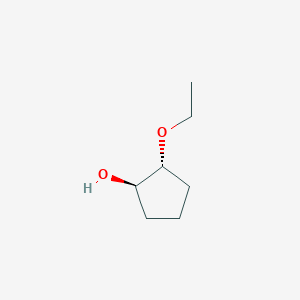
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)
